4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Synthetic Efficiency Lead Optimization

4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine (CAS 1553024-12-6) is a functionalized 7-azaindole derivative. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Cat. No. B7974042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=CNC3=NC=CC(=C23)Cl
InChIInChI=1S/C11H9ClN2O/c12-8-3-4-13-11-9(8)7(5-14-11)10(15)6-1-2-6/h3-6H,1-2H2,(H,13,14)
InChIKeyWBZHJQTUPZJDDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine: A Strategic 7-Azaindole Scaffold for Kinase-Focused Library Design


4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine (CAS 1553024-12-6) is a functionalized 7-azaindole derivative. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol . The compound is characterized by a pyrrolo[2,3-b]pyridine core, a chloro substituent at the 4-position, and a cyclopropanecarbonyl group at the 3-position . It belongs to a compound class widely utilized as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors .

Procurement Risk of Using Simplified 7-Azaindole Analogs vs. 4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine


Generic substitution of this compound with a simple 4-chloro-7-azaindole or a 3-unsubstituted pyrrolopyridine is chemically precarious for advanced research programs. The 4-chloro-7-azaindole scaffold is known for its role as a key intermediate for Janus kinase (JAK) inhibitors and Chk1 inhibitors like GDC-0575, but its utility hinges on subsequent synthetic elaboration . The pre-installation of the cyclopropanecarbonyl group at the 3-position, as found in the target compound, bypasses complex, low-yielding, and time-consuming synthetic steps, fundamentally changing the retrosynthetic strategy and enabling otherwise inaccessible structural diversification .

Quantitative Differentiation of 4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine from Its Closest Structural Analogs


Enhanced Molecular Complexity via Dual Functional Handles at C3 and C4

The target compound uniquely integrates both a 4-chloro leaving group and a 3-cyclopropanecarbonyl ketone on the 7-azaindole core, enabling sequential chemoselective transformations. In contrast, a commonly available alternative like 4-Chloro-7-azaindole (CAS 55052-28-3) completely lacks the 3-acyl substituent, requiring synthetically demanding C3 functionalization at a later stage . The cyclopropanecarbonyl group itself is a metabolically stable bioisostere for isopropyl or tert-butyl groups, offering properties that linear alkyl ketone analogs cannot provide [1].

Medicinal Chemistry Synthetic Efficiency Lead Optimization

Improved Physicochemical Profile Compared to Ester Analogs

The 3-cyclopropanecarbonyl group confers superior metabolic stability relative to the corresponding ethyl ester analog. The calculated LogP for the target compound is ~2.60, which is more lipophilic than ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (est. LogP ~1.8), facilitating better membrane permeability while maintaining a molecular weight below 221 Da . The cyclopropyl ketone is resistant to esterase-mediated hydrolysis that would cleave the ester comparator, leading to a more predictable pharmacokinetic profile in a prodrug or lead strategy [1].

ADME Optimization Pharmacokinetics Drug Design

Precision Hinge-Binder Design in Cdc7 and CHK1 Kinase Inhibitors

The 4-chloro-7-azaindole scaffold acts as an adenine-mimetic hinge-binding motif, forming two hydrogen bonds with the kinase hinge region. The specific combination with a 3-cyclopropanecarbonyl group has been explored in Cdc7 kinase inhibitor programs, where the acyl group interacts with the ribose pocket [1]. The directly comparable 3-unsubstituted scaffold (4-chloro-7-azaindole) lacks the ribose pocket interaction, leading to a different selectivity profile. In reported SAR, 3-acylated 1H-pyrrolo[2,3-b]pyridines achieved low nanomolar IC50 values (e.g., 7 nM for compound 42) against Cdc7, demonstrating the critical contribution of the 3-acyl group [1].

Cancer Therapeutics Kinase Inhibition Chemical Biology

High-Value Application Scenarios for 4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine


Advanced Intermediate for JAK and CHK1 Inhibitor Analogs

This compound serves as a critical synthetic gateway for generating libraries of potent Chk1 or JAK inhibitors. As demonstrated by the synthesis of the clinical candidate GDC-0575, the 4-chloro-7-azaindole core is fundamental for these targets . The pre-functionalized 3-position allows for direct diversification, enabling the exploration of ribose pocket interactions that are essential for high potency, as evidenced by the 7 nM Cdc7 inhibitor reported in the literature [1].

Scaffold for Metabolic Stability-Driven Fragment-Based Drug Discovery (FBDD)

In fragment elaboration strategies, the cyclopropyl ketone feature provides a rigid, metabolically stable vector for growing a fragment hit. Unlike ester or amide linkages, the cyclopropanecarbonyl group is known to resist amidase and esterase cleavage, reducing the risk of inactive metabolite formation [2]. This makes the compound an ideal high-quality fragment or scaffold for lead optimization programs where pharmacokinetic stability is a primary concern.

Development of Selective Kinase Probes via Orthogonal Functionalization

The simultaneous presence of the 4-chloro group and the 3-cyclopropanecarbonyl moiety allows for iterative chemoselective functionalization. The 4-chloro position can undergo palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to probe the solvent-exposed region of the kinase, while the 3-position can be independently modified or retained to maintain crucial hinge-ribose interactions. This scaffold is therefore ideal for systematic selectivity profiling against a broad kinome panel [1].

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